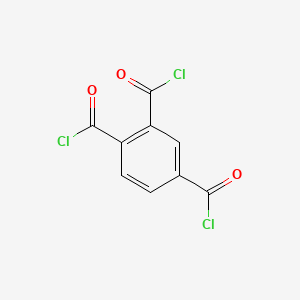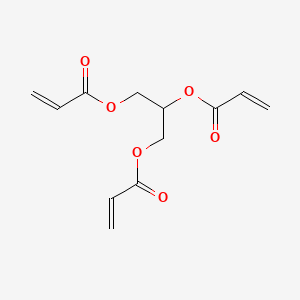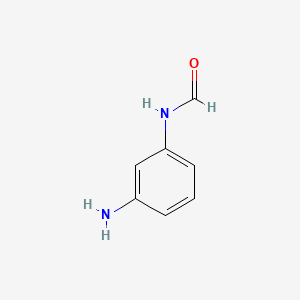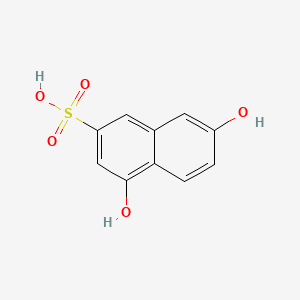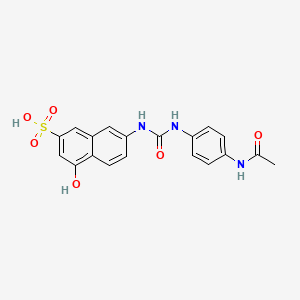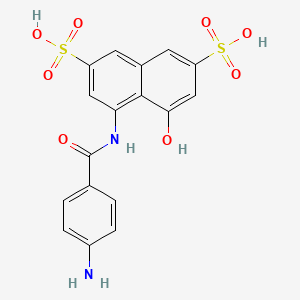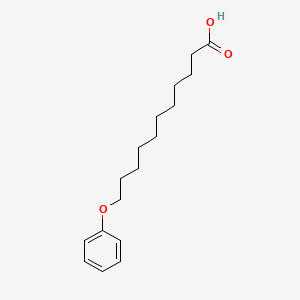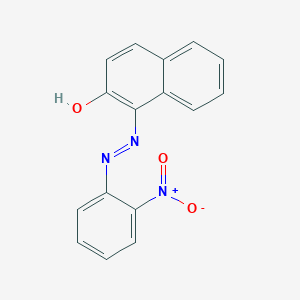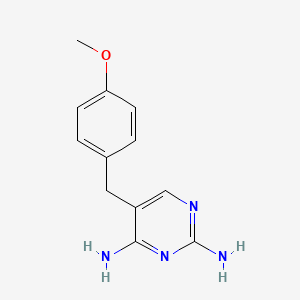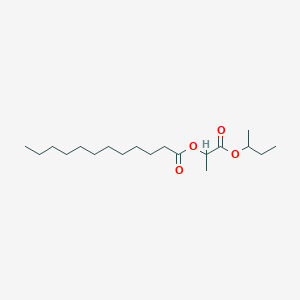
1-Sec-butoxy-1-oxopropan-2-yl laurate
Übersicht
Beschreibung
1-Sec-butoxy-1-oxopropan-2-yl laurate, also known as SBOPL, is a compound found in various cosmetic and personal care products. It is a synthetic ester of lauric acid, a saturated fatty acid found in coconut oil and other vegetable oils. SBOPL is used as a surfactant in shampoos, body washes, and other cleaning products, as well as in the manufacture of pharmaceuticals, cosmetics, and food. In addition, SBOPL has been studied for its potential applications in the medical field.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A study by Kazumasa Kanda et al. (2010) demonstrates the use of sec-butyllithium in the highly enantioselective synthesis of planar-chiral 1,n-dioxa[n]paracyclophanes. This technique, involving catalytic asymmetric ortho-lithiation, could inform synthetic approaches involving "1-Sec-butoxy-1-oxopropan-2-yl laurate" for producing chiral molecules with potential applications in pharmaceuticals and materials science (Kanda, Endo, & Shibata, 2010).
Radiation Chemistry in Solvent Extraction
Katy L. Swancutt et al. (2011) investigated the radiation-chemical robustness of Cs-7SB, a solvent modifier used in nuclear waste treatment. Understanding the radiation stability of solvent modifiers, such as "1-Sec-butoxy-1-oxopropan-2-yl laurate," is crucial for their application in extracting cesium and strontium from nuclear waste solutions (Swancutt et al., 2011).
Surface Conductivity Probing
A. Whitworth, D. Mandler, and P. Unwin (2005) developed a model using scanning electrochemical microscopy (SECM) for probing the conductivity of ultra-thin films. This technique could be applied to investigate the electrical properties of thin films incorporating "1-Sec-butoxy-1-oxopropan-2-yl laurate," potentially useful in electronics or sensor applications (Whitworth, Mandler, & Unwin, 2005).
Catalytic Deoxygenation in Biofuel Production
The catalytic deoxygenation of methyl laurate on nickel phosphide catalysts by Heng Shi et al. (2014) could offer insights into the deoxygenation processes involving "1-Sec-butoxy-1-oxopropan-2-yl laurate" for producing hydrocarbons. This research is relevant for biofuel production, showcasing the support effect on catalyst performance (Shi, Chen, Yang, & Tian, 2014).
Antioxidant Activity in Food Preservation
I. Medina et al. (2009) studied the effect of lipophilization of hydroxytyrosol on its antioxidant activity, suggesting that modifying compounds to increase their lipophilicity, similar to "1-Sec-butoxy-1-oxopropan-2-yl laurate," could enhance their effectiveness in protecting oils and emulsions from oxidation. This application is particularly relevant for food preservation and enhancing the shelf-life of omega-3 enriched foods (Medina et al., 2009).
Wirkmechanismus
Target of Action
1-Sec-butoxy-1-oxopropan-2-yl laurate, also known as butyl butyryllactate , is primarily used as a flavoring agent . It is a diester resulting from the formal condensation of the carboxy group of 2-(butanoyloxy)propanoic acid with butan-1-ol . The primary targets of this compound are the taste and odor receptors in the human body, which it interacts with to enhance the flavor of food.
Eigenschaften
IUPAC Name |
(1-butan-2-yloxy-1-oxopropan-2-yl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-5-7-8-9-10-11-12-13-14-15-18(20)23-17(4)19(21)22-16(3)6-2/h16-17H,5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVZTXIQRRPMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968215 | |
| Record name | 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Sec-butoxy-1-oxopropan-2-yl laurate | |
CAS RN |
5349-70-2 | |
| Record name | NSC1276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




